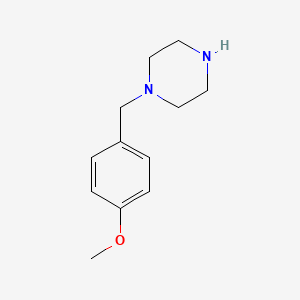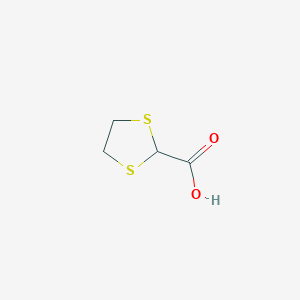
1,3-Dithiolane-2-carboxylic acid
Übersicht
Beschreibung
1,3-Dithiolane-2-carboxylic acid is an α-keto acid equivalent . It participates in conjugate additions to enones and is a bulky equivalent of acetate undergoing syn-selective aldol reactions .
Synthesis Analysis
A variety of 1,3-dithiolane-2-thiones, or cyclic trithiocarbonates, has been prepared by a new simple procedure: a treatment of the corresponding epoxides with the commercially available potassium ethyl xanthogenate . It can be prepared from the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of BF3/Et2O .Molecular Structure Analysis
The molecular formula of this compound is C4H6O2S2 . The average mass is 150.219 Da and the monoisotopic mass is 149.980927 Da .Chemical Reactions Analysis
This compound participates in the conjugate additions to enones . It is a bulky equivalent of acetate undergoing syn-selective aldol reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.22 . The InChI code is 1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) .Wissenschaftliche Forschungsanwendungen
Peptide Chemistry
1,2-Dithiolanes, including variants like 1,3-Dithiolane-2-carboxylic acid, have significant implications in peptide chemistry. They represent a class of heterocyclic compounds with relevant biological functions and specific chemical reactivity. The synthesis, conformation, and bioactivity of peptides containing this ring system have been studied, demonstrating their potential in this field (Morera et al., 2002).
Pharmacological Activity Enhancement
Lipoic acid analogs, which include 1,2-dithiolane structures, have been synthesized to study their enhanced pharmacological activities. Research has indicated that these structures can significantly improve the efficacy of certain pharmacological agents (Kates et al., 2014).
Biological Properties and Applications
The presence of 1,2-dithiolane derivatives in natural products, such as asparagusic acid (1,2-dithiolane-4-carboxylic acid), highlights their varied biological properties. These compounds have been explored for their potential to substitute for α-lipoic acid in α-keto-acid oxidation systems, among other applications (Mitchell & Waring, 2014).
Synthetic Applications
This compound derivatives have also been synthesized for various applications. Studies have explored the synthesis and characterization of these compounds, indicating their potential utility in various chemical processes (Wang Ting-ting, 2010).
Catalysis and Chemical Reactions
Research on 1,3-dithiolane derivatives has included their use in catalytic processes and chemical reactions. For example, the reductive dithioacetalization of carboxylic acids with dithiols, leading to the preparation of 1,3-dithiolane derivatives, has been studied (Nishino et al., 2017).
Wirkmechanismus
Target of Action:
1,3-Dithiolane-2-carboxylic acid (DTCA) likely interacts with specific molecular targets within cells. While detailed information on its primary targets is scarce, we can explore its potential interactions with enzymes or receptors. For instance, some studies suggest that inhibitory activity toward Thioredoxin Reductase 1 (TrxR1) is associated with DTCA. TrxR1 plays a crucial role in maintaining cellular redox balance by reducing thioredoxin, which protects cells from oxidative stress .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that metabolites like DHLA, bisnorlipoic acid (3-(1,2-dithiolan-3-yl)propanoic acid), and tetranorlipoic acid (1,2-dithiolane-3-carboxylic acid) may contribute to the antioxidant effect of lipoic acid in vivo .
Cellular Effects
It is known that its analogs, such as lipoic acid, play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin, which is involved in several vital cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3-Dithiolane-2-carboxylic acid is not well-understood. It is known that its analogs, such as lipoic acid, have antioxidant and non-antioxidant characteristics. They have chelating properties, the regenerative ability of other antioxidants, co-enzyme activity, and signal transduction by implication in various pathways .
Metabolic Pathways
It is known that its analogs, such as lipoic acid, are involved in several metabolic pathways .
Eigenschaften
IUPAC Name |
1,3-dithiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVOUOPKYLGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287867 | |
| Record name | 1,3-Dithiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5616-65-9 | |
| Record name | 5616-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common applications of 1,3-Dithiolane-2-carboxylic acid and its derivatives in organic synthesis?
A1: this compound and its alkyl esters serve as valuable reagents in organic synthesis. They act as α-keto equivalents, meaning they can be readily converted into compounds containing a carbonyl group. This property stems from the ability of the dithiolane group to protect the carbonyl group until a later stage in the synthesis. []
- Thioketene and α-oxo dithioester precursor: this compound derivatives can be transformed into thioketenes and α-oxo dithioesters, versatile intermediates in organic synthesis. []
Q2: How are this compound and its esters typically prepared?
A2: The preparation methods depend on the specific derivative desired:
- Thioacetalization of glyoxylic acid monohydrate: Reacting glyoxylic acid monohydrate with the appropriate 1,2-dithiol (e.g., 1,2-ethanedithiol for this compound) can form the thioacetal acid. []
- Reaction with 2,2-dichloroacetic acid: The corresponding 1,2-dithiol (or its alkali metal salt) can be reacted with 2,2-dichloroacetic acid (or its diethyl ester), leading to the formation of the desired this compound derivative. This reaction can be performed directly or under phase-transfer conditions using a catalyst like Aliquat 336. []
- Acid-catalyzed esterification: The acids can be converted to their corresponding esters via acid-catalyzed esterification with the desired alcohol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



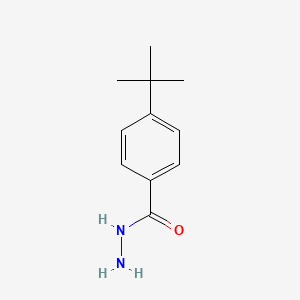





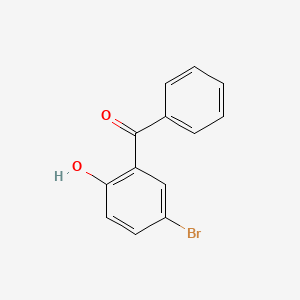
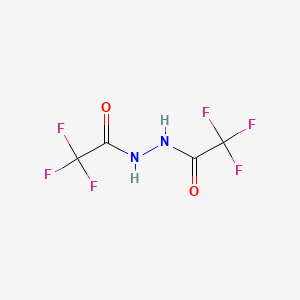
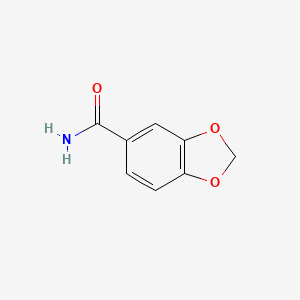
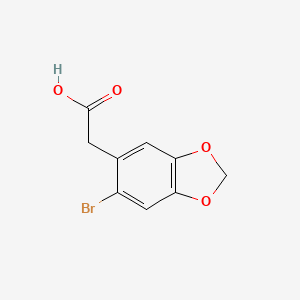

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)

